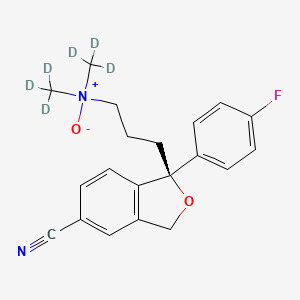

(S)-Citalopram-d6 N-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Citalopram-d6 N-Oxide is a deuterated derivative of the N-oxide form of (S)-Citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound.

科学的研究の応用

(S)-Citalopram-d6 N-Oxide has several applications in scientific research:

Chemistry: Used as a probe to study the oxidation mechanisms and pathways of amines.

Biology: Helps in understanding the metabolic fate of (S)-Citalopram and its derivatives.

Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of (S)-Citalopram.

Industry: Used in the development of new SSRIs and related compounds.

作用機序

Target of Action

(S)-Citalopram-d6 N-Oxide, as an amine N-oxide , is a chemical compound that contains a nitrogen-oxygen coordinate covalent bond with three additional hydrogen and/or substituent-groups attached to nitrogen Amine n-oxides, in general, are known to be mild lewis bases that can activate certain kinds of lewis acidic parts of molecules .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to increased reactivity of its nucleophilic part towards various reactions with electrophiles . This interaction can cause changes in the target molecules, affecting their function and potentially leading to various downstream effects.

Biochemical Pathways

The electrochemical reduction of n-oxides can generate surface-adsorbed intermediates such as hydroxylamine, which are usually strong nucleophiles and can undergo nucleophilic attack to carbonyl groups to build c–n bonds and generate organonitrogen compounds such as amine, oxime, amide, and amino acid .

Pharmacokinetics

Small amine oxides are very hydrophilic and have an excellent water solubility and a very poor solubility in most organic solvents . This suggests that this compound may have similar properties, which could influence its absorption and distribution in the body.

Result of Action

The generation of organonitrogen compounds through the nucleophilic attack of surface-adsorbed intermediates on carbonyl groups could potentially have various effects at the molecular and cellular level .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could potentially affect the compound’s ability to act as a Lewis base . Additionally, the presence of other molecules could influence the compound’s interactions with its targets and its subsequent effects .

将来の方向性

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Citalopram-d6 N-Oxide typically involves the oxidation of (S)-Citalopram-d6. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to form the N-oxide. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Methanol or ethanol

Reaction Time: 2-4 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. This method enhances the efficiency and safety of the oxidation process. The use of titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant in methanol as the solvent has been shown to produce high yields .

化学反応の分析

Types of Reactions: (S)-Citalopram-d6 N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of hydroxylamine derivatives.

Reduction: Reduction of the N-oxide group can regenerate the parent amine.

Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids (e.g., m-chloroperbenzoic acid)

Reduction: Sodium borohydride, catalytic hydrogenation

Substitution: Alkyl halides, acyl chlorides

Major Products:

Oxidation: Hydroxylamine derivatives

Reduction: (S)-Citalopram-d6

Substitution: Various substituted amine derivatives

類似化合物との比較

(S)-Citalopram: The parent compound, a widely used SSRI.

®-Citalopram: The enantiomer of (S)-Citalopram with different pharmacological properties.

Desmethylcitalopram: A metabolite of (S)-Citalopram with reduced activity.

Uniqueness: (S)-Citalopram-d6 N-Oxide is unique due to the presence of deuterium atoms, which provide enhanced metabolic stability and allow for detailed pharmacokinetic studies. The N-oxide group also offers a distinct chemical reactivity profile compared to the parent compound and its metabolites .

特性

IUPAC Name |

3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-PVKQDMRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675769 |

Source

|

| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217710-65-0 |

Source

|

| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)

![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)

![2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B564214.png)